5-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine
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Overview
Description
5-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine is a nitrogen-containing heterocyclic compound. It is part of the pyridopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a chlorine atom at the 5-position, which can influence its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine typically involves the nucleophilic substitution of the chlorine atom in 2-chloro-3-nitropyridine by esters of optically active phenylalanine. This is followed by the reduction of the nitro group, acylation with ethyl oxalyl chloride, and intramolecular cyclization . The reaction conditions can vary, but the cyclization step is crucial for forming the tetrahydropyrido[3,4-b]pyrazine ring system.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amine.
Acylation: The compound can be acylated to introduce different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Esters of optically active phenylalanine.
Reduction: Common reducing agents like hydrogen gas with a palladium catalyst.
Acylation: Ethyl oxalyl chloride.
Major Products
The major products formed from these reactions include derivatives of 1,2,3,4-tetrahydropyrido[3,4-b]pyrazine with various substituents, depending on the reagents used .
Scientific Research Applications
5-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing drugs with antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It can be used in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom at the 5-position can enhance its binding affinity and specificity. The compound can inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine: Lacks the chlorine atom at the 5-position.
Pyrrolopyrazine Derivatives: Contain a pyrrole ring fused with a pyrazine ring and exhibit different biological activities.
Uniqueness
5-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C7H8ClN3 |
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Molecular Weight |
169.61 g/mol |
IUPAC Name |
5-chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C7H8ClN3/c8-7-6-5(1-2-11-7)9-3-4-10-6/h1-2,9-10H,3-4H2 |
InChI Key |
OJOOWQSTEMWZSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(N1)C=CN=C2Cl |
Origin of Product |
United States |
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